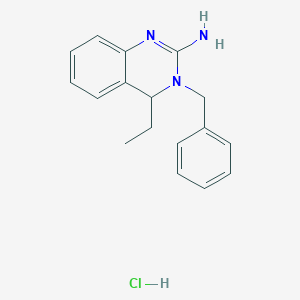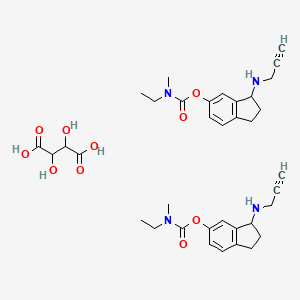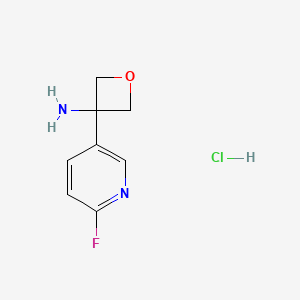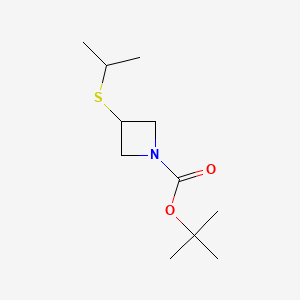
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is a quinazoline derivative with significant biological and pharmaceutical potential. This compound is characterized by its benzyl and ethyl groups attached to the quinazoline core, which is further modified by the presence of a hydrochloride moiety. Quinazolines are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The benzyl and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and reductive amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often employ hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted quinazolines, each with potential biological and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its derivatives are used in the development of new drugs and agrochemicals.
Wirkmechanismus
The mechanism by which 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is compared to other quinazoline derivatives, such as:
Ciprofloxacin: A well-known antibiotic with a quinolone core.
Ranitidine: A histamine H2-receptor antagonist used to treat acid reflux.
Lapatinib: A tyrosine kinase inhibitor used in cancer therapy.
While these compounds share the quinazoline core, this compound is unique in its specific substituents and resulting biological activities.
Eigenschaften
Molekularformel |
C17H20ClN3 |
|---|---|
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-16-14-10-6-7-11-15(14)19-17(18)20(16)12-13-8-4-3-5-9-13;/h3-11,16H,2,12H2,1H3,(H2,18,19);1H |
InChI-Schlüssel |
QJSXZOLSLJBWQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)



